Hydroxypepstatin

Description

Significance of Aspartic Proteases in Biological Systems and Research

Aspartic proteases, also known as aspartyl proteases, are a class of proteolytic enzymes characterized by the presence of two highly conserved aspartic acid residues within their active site. plos.org These enzymes are integral to a vast array of physiological and pathological processes across all domains of life. In humans, they play critical roles in digestion (e.g., pepsin), blood pressure regulation (e.g., renin), and cellular protein degradation (e.g., cathepsin D). nih.govresearchgate.net The involvement of aspartic proteases in various diseases has made them significant targets for therapeutic intervention. For instance, the human immunodeficiency virus (HIV) protease, a viral aspartic protease, is essential for viral maturation, and its inhibition is a cornerstone of antiretroviral therapy. nih.gov Furthermore, enzymes like β-secretase (BACE1) and γ-secretase are implicated in the pathogenesis of Alzheimer's disease, while cathepsin D overexpression is associated with certain cancers. researchgate.net This wide-ranging importance has spurred extensive research into the structure, function, and inhibition of these enzymes.

Overview of Naturally Occurring Peptidic Protease Inhibitors

Nature has evolved a diverse arsenal (B13267) of peptidic protease inhibitors to regulate the activity of proteases. These inhibitors are typically small peptides or proteins that bind to the active site of their target enzymes, blocking substrate access and preventing catalysis. They are found in a wide variety of organisms, including plants, animals, and microorganisms. Plant-derived protease inhibitors, for example, often serve as defense mechanisms against herbivores and pathogens. scbt.com Microbial sources, particularly actinomycetes, have proven to be a rich source of novel protease inhibitors with therapeutic potential. nih.gov These naturally occurring inhibitors are broadly classified based on the class of protease they target (e.g., serine, cysteine, aspartic, or metalloprotease inhibitors). Their mechanisms of action are varied, but they often mimic the natural substrate of the enzyme, binding with high affinity and specificity.

Contextualization of Pepstatins within Aspartic Protease Inhibition Research

Within the realm of aspartic protease inhibitors, the pepstatin family holds a prominent position. Pepstatin A, the most well-known member, is a potent, naturally occurring inhibitor isolated from Streptomyces. nih.gov It is a hexapeptide containing the unusual amino acid statine (B554654) ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid). nih.gov The statine residue is crucial for its inhibitory activity, as its hydroxyl group mimics the tetrahedral transition state of peptide bond hydrolysis catalyzed by aspartic proteases, leading to tight, competitive inhibition. researchgate.net Pepstatin A and its analogues inhibit a broad spectrum of aspartic proteases, including pepsin, cathepsin D, and renin, making them invaluable tools in biochemical research and as lead compounds in drug discovery. nih.govnih.gov The discovery of pepstatins has significantly advanced the understanding of the catalytic mechanism of aspartic proteases and has guided the design and synthesis of numerous other inhibitors. nih.gov

Historical Discovery and Initial Characterization of Hydroxypepstatin (B1673977)

This compound was first reported in 1973 by Hamao Umezawa and his colleagues in Japan. researchgate.net It was discovered as a new member of the pepstatin family produced by a species of Streptomyces. researchgate.net The initial characterization of this compound was conducted following its isolation from the fermentation broth of the microorganism.

Preliminary studies involving mass spectrometry and infrared spectrophotometry indicated that this compound was a novel pepstatin derivative. researchgate.net Further analysis revealed a key structural difference compared to the well-characterized Pepstatin A: this compound contains a serine residue in place of the alanine (B10760859) residue present in Pepstatin A. The molecular formula of this compound was determined to be C34H63N5O10, with a molecular weight of 701.90. nih.gov

Initial inhibitory assays demonstrated that this compound, like other pepstatins, exhibited inhibitory activity against aspartic proteases, including pepsin, cathepsins, and renin. researchgate.net However, detailed kinetic studies to determine specific inhibitory constants (Ki) or IC50 values for this compound against these enzymes were not extensively reported in the initial discovery paper. The primary focus of the initial communication was the announcement of its discovery, isolation, and basic structural features.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C34H63N5O10 |

| Molecular Weight | 701.90 g/mol |

| Source | Streptomyces sp. |

| Key Structural Feature | Contains a serine residue instead of alanine |

Table 2: Reported Inhibitory Activity of this compound (Qualitative)

| Target Enzyme | Inhibitory Effect |

| Pepsin | Yes |

| Cathepsins | Yes |

| Renin | Yes |

Structure

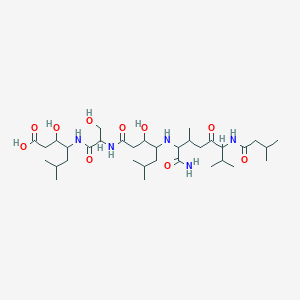

2D Structure

Properties

Molecular Formula |

C34H63N5O10 |

|---|---|

Molecular Weight |

701.9 g/mol |

IUPAC Name |

4-[[2-[[4-[[1-amino-3,7-dimethyl-6-(3-methylbutanoylamino)-1,5-dioxooctan-2-yl]amino]-3-hydroxy-6-methylheptanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxy-6-methylheptanoic acid |

InChI |

InChI=1S/C34H63N5O10/c1-17(2)10-22(37-32(33(35)48)21(9)13-27(43)31(20(7)8)39-28(44)12-19(5)6)25(41)14-29(45)36-24(16-40)34(49)38-23(11-18(3)4)26(42)15-30(46)47/h17-26,31-32,37,40-42H,10-16H2,1-9H3,(H2,35,48)(H,36,45)(H,38,49)(H,39,44)(H,46,47) |

InChI Key |

RDGABBULIYLDER-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(CC(=O)NC(CO)C(=O)NC(CC(C)C)C(CC(=O)O)O)O)NC(C(C)CC(=O)C(C(C)C)NC(=O)CC(C)C)C(=O)N |

Origin of Product |

United States |

Discovery, Isolation, and Origin of Hydroxypepstatin

Microbial Producers of Hydroxypepstatin (B1673977): Streptomyces Species

This compound, along with other pepstatin-related compounds, originates from microorganisms, primarily species belonging to the genus Streptomyces. These Gram-positive bacteria are renowned for their prolific production of a vast array of secondary metabolites, including antibiotics, antifungals, and enzyme inhibitors nih.govacs.orggoogle.com. Specifically, Streptomyces testaceus and Streptomyces parvisporogen strain MD494-A1 have been identified as producers of this compound tandfonline.com. The genus Streptomyces is ubiquitous in soil and decaying organic matter, making it a rich source for discovering novel bioactive compounds acs.orggoogle.com. The ability of these bacteria to synthesize complex molecules like this compound underscores their importance in natural product discovery and medicinal chemistry.

Early Isolation and Purification Methodologies

The isolation and purification of this compound from its microbial source typically involve a series of biochemical and chromatographic techniques. Following fermentation by the producing Streptomyces strain, the compound is usually extracted from the culture filtrate or mycelium.

Early methods often employed solvent extraction, with ethyl acetate (B1210297) being a common choice for isolating pepstatin-like compounds due to their moderate polarity google.comtandfonline.com. Subsequent purification steps relied on various chromatographic techniques to separate this compound from other metabolites and cellular components. These methods typically included:

Column Chromatography: Techniques such as Sephadex LH-20 and silica (B1680970) gel column chromatography were instrumental in the initial purification stages, separating compounds based on size and polarity tandfonline.com.

High-Performance Liquid Chromatography (HPLC): HPLC has been a standard method for achieving high purity, allowing for the resolution of closely related compounds tandfonline.com.

Affinity Chromatography: Given that this compound is an inhibitor of aspartic proteases, affinity chromatography using immobilized pepstatin or the target enzymes themselves has also been utilized for purification researchgate.netebi.ac.ukresearchgate.net.

Crystallization: Similar to pepstatin, this compound can be purified further through crystallization from suitable solvents, such as methanol (B129727), often yielding crystalline forms of the compound google.com.

These methodologies, developed and refined over decades, were crucial in obtaining pure this compound for structural elucidation and biological activity studies.

Comparative Analysis with Related Pepstatin Derivatives

This compound is structurally related to pepstatin A, a well-characterized and potent inhibitor of aspartic proteases. Both compounds are peptides composed of unusual amino acids, notably statine (B554654) (4-amino-3-hydroxy-6-methylheptanoic acid, AHMHA), which is crucial for their inhibitory activity nih.govresearchgate.netebi.ac.uk.

| Feature | This compound | Pepstatin A | Pepstanone A |

| Acyl Radical | Typically iso-valeryl | Iso-valeryl | Iso-valeryl |

| Amino Acid Sequence | Iso-valeryl-L-Val-L-Val-L-Sta-L-Ser -L-Sta | Iso-valeryl-L-Val-L-Val-L-Sta-L-Ala -L-Sta | Iso-valeryl-L-Val-L-Val-L-Sta-L-Ala-AMHN |

| Key Difference | Serine residue at position 4 (instead of Alanine) | Alanine (B10760859) residue at position 4 | Ketone group at the C-terminal statine residue (AMHN) |

| Inhibitory Potential | Retains inhibitory potential against aspartic proteases | Potent inhibitor of aspartic proteases (e.g., pepsin, cathepsin D) | Retains inhibitory potential against aspartic proteases |

| Source Organism | Streptomyces species | Streptomyces species | Streptomyces species |

This compound differs from pepstatin A primarily in the amino acid at the fourth position of the peptide chain; this compound contains L-serine, whereas pepstatin A contains L-alanine researchgate.netviamedica.pl. Pepstanone A, another derivative, features a ketone group (3S-3-amino-5-methylhexanone-2, AMHN) at the C-terminal statine residue instead of the hydroxyl group researchgate.netviamedica.plviamedica.pl. Despite these structural variations, this compound and pepstanone A maintain significant inhibitory activity against aspartic proteases, including pepsin, renin, and cathepsin D nih.govtandfonline.comebi.ac.ukjst.go.jp. The presence of the statyl residue and its hydroxyl group is considered fundamental to the potent inhibitory capacity of these compounds by mimicking the transition state of enzyme-substrate interactions nih.gov.

Biosynthetic Pathways of Hydroxypepstatin

Enzymatic Mechanisms in Hydroxypepstatin (B1673977) Biogenesis

The biogenesis of this compound is a prime example of non-ribosomal peptide synthesis, a modular enzymatic process common in bacteria and fungi for producing a wide array of secondary metabolites. wikipedia.orgnih.gov This synthesis is carried out by a series of large, multi-domain enzymes called Non-Ribosomal Peptide Synthetases (NRPSs). Each NRPS is organized into modules, where a minimal module is typically composed of three core domains: an adenylation (A) domain, a thiolation or peptidyl carrier protein (T/PCP) domain, and a condensation (C) domain. uni-freiburg.de

The process unfolds as follows:

Adenylation (A) Domain: Selects a specific amino acid or carboxylic acid precursor and activates it using ATP to form an aminoacyl-AMP intermediate. nih.gov

Thiolation (T) Domain: The activated precursor is then covalently tethered to the T-domain via a phosphopantetheinyl arm. uni-freiburg.de

Condensation (C) Domain: Catalyzes the formation of a peptide bond between the precursors held by the T-domains of two adjacent modules. nih.gov

In the case of this compound (Acyl-Val-Val-Sta-Ser-Sta), the assembly line involves multiple NRPS enzymes encoded by the pep gene cluster. While the cluster for this compound itself has not been delineated, the recently characterized pepstatin (pep) cluster from Streptomyces catenulae provides a direct model. researchgate.net The peptide chain is constructed by the enzymes PepG, PepH, PepB, PepC, and PepD. researchgate.net For this compound, the A-domain of the NRPS module corresponding to PepC would specifically select and activate serine instead of alanine (B10760859).

A critical feature of pepstatins is the unusual amino acid statine (B554654) ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, or AHMHA). wikipedia.org For years, its formation was enigmatic. Recent research has revealed a unique, post-assembly-line mechanism. researchgate.netrepec.org The statine residues are not incorporated directly. Instead, a β-keto intermediate is first incorporated into the peptide chain. After the full pentapeptide is assembled, a single F420H2-dependent oxidoreductase, PepI, acts iteratively to perform two separate tandem ketone reductions, first forming the central statine residue and then the C-terminal statine. researchgate.netrepec.org This contrasts with earlier hypotheses that suggested the reduction occurred on the NRPS assembly line itself. Finally, a thioesterase (TE) domain, such as PepE, releases the completed peptide chain from the enzymatic complex. researchgate.net

Precursor Incorporation and Metabolic Labeling Studies

Metabolic labeling studies, where microorganisms are fed with isotopically labeled precursors, are fundamental for elucidating biosynthetic pathways. nih.gov Early research into pepstatin biosynthesis used this technique to determine the origins of the atoms in the unique statine (AHMHA) moiety. nih.gov

By administering 14C-labeled compounds to Streptomyces cultures and subsequently analyzing the radioactivity of the isolated pepstatin, researchers were able to trace the metabolic origins of the statine backbone. These foundational studies demonstrated that the biosynthesis of the (3S, 4S)-4-amino-3-hydroxy-6-methylheptanoic acid moiety is derived from L-leucine and malonate (or its precursor, acetate). nih.gov L-leucine provides the isocaproyl unit (the C-4 to C-9 portion of the statine skeleton), while the remaining carbons are derived from acetate (B1210297)/malonate. nih.gov

The other amino acid residues in this compound—valine and serine—are incorporated from their respective cellular pools. The N-terminal acyl group is typically derived from a short-chain fatty acid, such as isovaleric acid, which is activated and loaded onto the initial module of the NRPS assembly line. researchgate.netresearchgate.net

Genetic and Molecular Determinants of Biosynthesis

The genetic blueprint for this compound production resides in a dedicated biosynthetic gene cluster (BGC). springernature.com BGCs are contiguous sets of genes in an organism's genome that encode the proteins required for the synthesis of a specific secondary metabolite. youtube.com The discovery and characterization of the pepstatin (pep) BGC in Streptomyces catenulae offers a precise blueprint for understanding this compound synthesis. researchgate.net

This pep cluster is unconventional, comprising discrete, non-interacting NRPS and polyketide synthase (PKS) genes, highlighting a trans-acting and iterative nature. researchgate.netrepec.org The function of the cluster was confirmed through genetic experiments. Knocking out the pepD gene, an NRPS, completely abolished pepstatin production. researchgate.net Conversely, when the entire BGC was transferred and expressed in a heterologous Streptomyces host, the new host gained the ability to produce pepstatins. researchgate.net

The table below details the key genes within the pepstatin BGC and their proposed functions, which are directly analogous to those required for this compound biosynthesis.

Influence of Fermentation Conditions on this compound Production and Acyl Residue Structure

The production of this compound by Streptomyces is highly dependent on the specific conditions of the fermentation process. nih.gov Optimization of these parameters is critical for maximizing yield and can also influence the final structure of the molecule, particularly the N-terminal acyl group. Key fermentation parameters include the composition of the culture medium, pH, temperature, and aeration. innovareacademics.innih.gov

Nutrient Sources: The choice of carbon and nitrogen sources significantly impacts microbial growth and secondary metabolite production. For many Streptomyces species, glucose is an effective carbon source, while soybean meal, peptone, or yeast extract can serve as rich nitrogen sources. innovareacademics.inplos.org

pH: The pH of the fermentation medium must be carefully controlled. Most Streptomyces species favor a neutral to slightly alkaline environment for optimal antibiotic production, typically around pH 7.0. innovareacademics.in

Temperature: As mesophilic organisms, the optimal temperature for growth and production for most producing Streptomyces strains lies between 26°C and 35°C. innovareacademics.infrontiersin.org

Aeration and Agitation: Sufficient dissolved oxygen is crucial for these aerobic bacteria. The agitation rate (e.g., 200 rpm) affects oxygen transfer and nutrient distribution within the fermenter. innovareacademics.in

The structure of the N-terminal acyl residue of this compound is determined by the starter unit selected by the first module of the NRPS. This unit is a fatty acyl-CoA. researchgate.netresearchgate.net By supplementing the fermentation medium with different short-chain fatty acids (e.g., valeric acid, propionic acid, etc.), it is possible to direct the biosynthesis to produce a variety of this compound analogues with different acyl side chains, a strategy known as precursor-directed biosynthesis.

The following table summarizes the general effects of various fermentation parameters on secondary metabolite production in Streptomyces, which are applicable to this compound.

Molecular Structure Elucidation and Advanced Characterization

Spectroscopic Techniques in Hydroxypepstatin (B1673977) Structure Determination

Spectroscopic methods are indispensable for deciphering the structure of organic molecules like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are primary tools in this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed information about the connectivity of atoms within a molecule. Proton NMR (¹H NMR) reveals the number and environment of hydrogen atoms, while Carbon-13 NMR (¹³C NMR) elucidates the carbon backbone. Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Correlation (HSQC), and Heteronuclear Multiple Bond Correlation (HMQC), are crucial for establishing direct and long-range correlations between protons and carbons, thereby mapping out the molecular framework of this compound numberanalytics.comcore.ac.ukpitt.eduslideshare.netstanford.edu. These techniques allow for the assignment of specific chemical shifts and coupling constants to different atoms, aiding in the confirmation of structural assignments.

Mass Spectrometry (MS) : Mass spectrometry provides the molecular weight of this compound and can offer insights into its elemental composition through high-resolution mass spectrometry (HRMS) cnjournals.combioanalysis-zone.comuni-rostock.demeasurlabs.com. HRMS measures the mass-to-charge ratio (m/z) with high accuracy, allowing for the determination of exact masses and thus the calculation of possible molecular formulas, distinguishing between compounds with the same nominal mass bioanalysis-zone.com. Fragmentation patterns observed in MS/MS experiments can further aid in identifying substructures and confirming the proposed molecular structure researchgate.netresearchgate.net.

Infrared (IR) Spectroscopy : IR spectroscopy identifies the presence of specific functional groups within this compound by detecting the absorption of infrared radiation. Characteristic absorption bands, such as those for carbonyl groups (C=O) or hydroxyl groups (O-H), provide complementary information to NMR and MS data, helping to confirm the presence of key structural features numberanalytics.comuvic.ca.

Stereochemical Configuration and its Significance

The precise three-dimensional arrangement of atoms, known as stereochemistry, is critical for the biological activity and physical properties of molecules like this compound researchgate.netlibretexts.orglibretexts.orgnumberanalytics.com. Determining the absolute configuration of chiral centers is paramount.

Chiral Center Identification : this compound, like many biologically active peptides, likely possesses chiral centers. Techniques such as X-ray crystallography can directly reveal the three-dimensional structure and thus the absolute configuration of these centers nih.govnih.govanton-paar.comlibretexts.org.

Stereochemical Determination Methods : Beyond X-ray crystallography, other methods are employed. NMR spectroscopy, particularly through Nuclear Overhauser Effect (NOE) experiments, can provide information about the spatial proximity of protons, aiding in the determination of relative stereochemistry core.ac.uk. Computational methods, such as Density Functional Theory (DFT) calculations of chemical shifts and optical rotation (OR) or Electronic Circular Dichroism (ECD) spectroscopy, are increasingly used in conjunction with experimental data to assign absolute configurations researchgate.netnih.govsioc-journal.cn. Methods like Marfey's method have also been historically used for determining the absolute configuration of amino acid derivatives researchgate.net. The significance of stereochemistry lies in its direct impact on how a molecule interacts with biological targets or other molecules, influencing its efficacy and specificity.

Advanced Analytical Methods for this compound Characterization

In addition to fundamental spectroscopic techniques, advanced analytical methods provide further depth and confirmation of this compound's characteristics.

X-ray Crystallography : When suitable crystals can be obtained, X-ray crystallography is a definitive method for determining the complete three-dimensional structure of this compound, including bond lengths, bond angles, and the precise spatial arrangement of all atoms nih.govnih.govanton-paar.comlibretexts.org. This technique provides unambiguous confirmation of molecular connectivity and stereochemistry.

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful separation technique used for assessing the purity of this compound and for its quantitative analysis phenomenex.comtorontech.commtoz-biolabs.comopenaccessjournals.com. Coupled with detectors like UV-Vis or Mass Spectrometry (LC-MS), HPLC can resolve complex mixtures, identify impurities, and confirm the identity of the target compound. It is instrumental in quality control and in isolating pure samples for further characterization phenomenex.commtoz-biolabs.comopenaccessjournals.com.

High-Resolution Mass Spectrometry (HRMS) : As mentioned earlier, HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions and differentiation of isobaric compounds bioanalysis-zone.comuni-rostock.demeasurlabs.com. This is crucial for confirming the molecular formula and identifying potential modifications or impurities in this compound.

Other Spectroscopic Techniques : While NMR, MS, and IR are primary, other techniques like UV-Visible spectroscopy can provide information about chromophores present in the molecule numberanalytics.comuvic.ca.

The combined application of these spectroscopic and advanced analytical techniques ensures a comprehensive understanding of this compound's molecular structure and stereochemical attributes.

Mechanism of Aspartic Protease Inhibition by Hydroxypepstatin

Detailed Molecular Interactions with Aspartic Protease Active Sites

Aspartic proteases possess a characteristic active site featuring two aspartic acid residues, typically Asp33 and Asp231 in pepsin, which are crucial for catalysis viamedica.plnih.govnih.gov. These residues, along with a bound water molecule, facilitate the hydrolysis of peptide bonds by nucleophilic attack on the substrate's carbonyl group, forming a transient tetrahedral intermediate nih.govnih.gov. Hydroxypepstatin (B1673977), like other pepstatin-based inhibitors, is designed to interact with these key catalytic residues. The statine (B554654) residue within this compound is particularly important, as it contains a hydroxyl group that precisely occupies the position of the catalytic water molecule in the native enzyme nih.gov. This hydroxyl group forms critical hydrogen bonds with the carboxyl groups of both catalytic aspartate residues, thereby stabilizing the enzyme-inhibitor complex nih.gov. These interactions effectively block the active site and prevent the binding and processing of natural protein substrates.

The affinity and stability of this compound-enzyme complexes are indicative of its potent inhibitory capabilities. While specific kinetic and thermodynamic data for this compound may vary, studies on the closely related Pepstatin A provide valuable insights. For instance, Pepstatin A has demonstrated an association constant (K) with an aspartic protease of approximately 2.5 ± 0.3 × 10^5 M^-1, with a corresponding standard free energy of binding (ΔG°) of -8.3 kcal mol^-1 nih.gov. These values suggest a strong and favorable binding interaction. Pepstatin A has also been shown to increase the enthalpy and entropy of thermal inactivation for aspartic proteases, indicating a stabilizing effect on the enzyme's structure when bound nih.gov. Such thermodynamic parameters underscore the high affinity with which these inhibitors engage the enzyme's active site.

The presence of hydroxyl groups is central to this compound's inhibitory mechanism. Specifically, the hydroxyl group within the statine moiety (often referred to as Sta4 in pepstatin derivatives) is directly involved in the catalytic inhibition viamedica.pl. This hydroxyl group is positioned to interact with the catalytic aspartate residues in the enzyme's active site nih.gov. By mimicking the hydroxyls present in the enzyme's transition state intermediate, this functional group forms stabilizing hydrogen bonds with the catalytic aspartates nih.gov. This interaction is critical for blocking the catalytic machinery, as it effectively occupies the space and forms interactions that the substrate would normally engage with during the catalytic process. The significance of these hydroxyl groups is further highlighted by comparisons with pepstanone, a derivative lacking this specific hydroxyl, which exhibits less pronounced inhibitory effects researchgate.net.

This compound, like other pepstatins, primarily functions as a competitive inhibitor for most aspartic proteases agscientific.com. In competitive inhibition, the inhibitor molecule competes with the natural substrate for binding to the enzyme's active site. By occupying the active site, this compound prevents the substrate from binding and undergoing catalysis. This type of inhibition is reversible, meaning that the inhibitor can dissociate from the enzyme, allowing for substrate binding to resume once the inhibitor is removed. While pepstatin A is generally described as a potent competitive inhibitor, its binding dynamics can sometimes exhibit non-competitive characteristics depending on the specific enzyme and substrate, as observed in some studies with renin agscientific.comtaylorandfrancis.com. However, the dominant mode of action for this compound against many aspartic proteases is competitive.

Target Specificity and Selectivity of this compound Across Aspartic Protease Subfamilies

This compound exhibits broad inhibitory activity against various members of the aspartic protease family, although some variations in potency exist. It is a potent inhibitor of enzymes such as pepsin, cathepsin D, and HIV protease agscientific.com. Pepstatin A, a close relative, is also known to inhibit renin, chymosin, and cathepsin E viamedica.plagscientific.com. The structural similarities in the active sites of pepsin and cathepsin D contribute to their comparable susceptibility to pepstatin-type inhibitors researchgate.net. However, renin possesses a slightly different active site structure, which can lead to variations in inhibitory potency compared to pepsin and cathepsin D researchgate.net. This indicates a degree of selectivity, with some aspartic proteases being more sensitive to inhibition by this compound than others.

This compound as a Transition State Analog Mimetic

A key aspect of this compound's mechanism of action is its ability to act as a transition state analog mimetic viamedica.plagscientific.com. During the enzymatic hydrolysis of a peptide bond by aspartic proteases, a high-energy tetrahedral intermediate is formed. This intermediate is stabilized by the enzyme's active site. This compound, particularly through its statine residue, is designed to structurally resemble this unstable tetrahedral intermediate viamedica.plagscientific.com. The hydroxyl group on the statine residue is positioned to mimic the hydroxyls of the transition state, forming strong hydrogen bonds with the catalytic aspartates nih.gov. By binding with high affinity to the enzyme in this transition-state-like conformation, this compound effectively blocks the catalytic cycle, acting as a potent inhibitor. This mimicry is a common strategy in the design of enzyme inhibitors, as transition states are typically more tightly bound by enzymes than the ground state substrates nih.govnih.gov.

Compound Names

this compound

Pepstatin A

Pepstanone

Statine

Pepsin

Cathepsin D

Renin

Cathepsin E

HIV Protease

Chymosin

Structure Activity Relationship Sar Studies of Hydroxypepstatin Analogs

Synthetic Modifications and Their Impact on Aspartic Protease Inhibition

The core structure of hydroxypepstatin (B1673977) offers multiple sites for synthetic modification to enhance inhibitory potency, selectivity, and pharmacokinetic properties. A key area of focus has been the replacement of the unique amino acid statine (B554654) ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) with various isosteres. nih.gov

Research has shown that substituting the statine residue with hydroxyethylene dipeptide isosteres, such as Leu-OH-Ala or Leu-OH-Phe, can result in inhibitors that are equipotent to the parent compound against porcine pepsin. nih.gov Conversely, replacing statine with a Leu-OH-Gly isostere leads to a significant decrease in inhibitory effectiveness. nih.gov This suggests that the side chain of the residue replacing statine plays a critical role in the interaction with the enzyme's active site. Larger, hydrophobic side chains (like those in alanine (B10760859) and phenylalanine) are generally preferred for maintaining high inhibitory activity.

Further modifications involve altering the peptide backbone and the terminal groups. Structure-activity relationship studies on various protease inhibitors have demonstrated that even minor changes, such as increasing the length of an aliphatic chain or introducing a halogen atom, can dramatically alter the compound's activity. mdpi.com These modifications influence the inhibitor's conformation and its ability to form key hydrogen bonds and hydrophobic interactions within the enzyme's binding pocket. For instance, the central hydroxyl group of the statine or its isostere is critical, as it mimics the tetrahedral transition state of peptide bond hydrolysis, forming crucial hydrogen bonds with the catalytic aspartate residues in the active site. nih.gov

| Modification Type | Specific Change | Observed Impact on Inhibition | Reference |

|---|---|---|---|

| Statine Isostere Replacement | Substitution with Leu-OH-Ala or Leu-OH-Phe | Maintained equipotent inhibition compared to parent compound. | nih.gov |

| Substitution with Leu-OH-Gly | Significantly reduced inhibitory activity. | nih.gov | |

| Side Chain Modification | Introduction of bulky, hydrophobic groups | Generally enhances binding affinity and potency. | nih.gov |

| Backbone Modification | Alteration of peptide bonds to improve stability | Can increase resistance to proteolytic degradation. |

Qualitative and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Qualitative and Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For this compound derivatives, QSAR models are invaluable for predicting the inhibitory potency of novel analogs before their synthesis, thereby accelerating the drug discovery process. mdpi.com

The development of a QSAR model involves several key steps:

Data Set Preparation : A series of this compound analogs with experimentally determined inhibitory activities (e.g., IC₅₀ or Kᵢ values) is compiled. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. mdpi.com

Descriptor Calculation : A wide range of molecular descriptors are calculated for each analog. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and 3D structural features (e.g., molecular shape, surface area). mdpi.com

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Extra Trees, Gradient Boosting), are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity. mdpi.commdpi.com

Model Validation : The quality and predictive ability of the QSAR model are rigorously assessed. Internal validation techniques like cross-validation (Q²) are performed on the training set, while external validation is performed using the independent test set (predictive R²). A robust and reliable QSAR model should have high values for these statistical parameters. nih.govperiodikos.com.br

For protease inhibitors, 3D-QSAR models, which consider the three-dimensional arrangement of the molecules, are particularly useful. periodikos.com.br These models can provide insights into the importance of specific structural features, such as hydrophobic groups, hydrogen bond donors/acceptors, and electron-withdrawing groups, for inhibitory potential. The results from QSAR studies can guide the rational design of new this compound derivatives with improved affinity for the target aspartic protease. periodikos.com.br

Computational Approaches in Predicting this compound-Enzyme Interactions

Computational methods provide atomic-level insights into how this compound analogs bind to their target enzymes, complementing experimental SAR studies.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (inhibitor) when bound to a receptor (enzyme) to form a stable complex. nih.gov This method is used to understand the binding mode of this compound analogs within the active site of aspartic proteases. researchgate.net

In a typical docking simulation, the 3D structure of the target enzyme is obtained from crystallographic data. The docking algorithm then samples a large number of possible conformations and orientations of the inhibitor within the enzyme's binding pocket, scoring each "pose" based on its predicted binding affinity. nih.govresearchgate.net These scoring functions estimate the strength of the interaction by considering factors like hydrogen bonds, electrostatic interactions, and hydrophobic contacts.

Docking studies of pepstatin-A, a close analog of this compound, have shown that it binds competitively in the active site of proteases, forming key hydrogen bonds with the catalytic aspartate residues. researchgate.net Such simulations can reveal crucial interactions that are essential for potent inhibition and can be used to screen large libraries of virtual compounds to identify promising new inhibitor candidates. nih.gov

While molecular docking provides a static picture of the inhibitor-enzyme complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms in the complex over time. youtube.comnih.gov MD simulations provide valuable information on the stability of the complex, conformational changes that occur upon binding, and the role of solvent molecules. mdpi.comyoutube.com

Following an MD simulation, more accurate estimations of binding affinity can be obtained using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA). nih.govpeng-lab.orgelsevierpure.com The MM-GBSA approach calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model. nih.govnih.gov This method is more computationally intensive than docking but generally provides a more reliable ranking of inhibitor potencies. peng-lab.org

Stereochemical Influence on Inhibitory Potency and Selectivity

Stereochemistry, the 3D arrangement of atoms in a molecule, plays a profound role in the biological activity of this compound analogs. Since enzymes are chiral environments, they can differentiate between stereoisomers (enantiomers and diastereomers) of an inhibitor, often leading to significant differences in binding affinity and inhibitory potency. nih.gov

The statine residue in pepstatin and its analogs has two chiral centers, at the C-3 (hydroxyl) and C-4 (amino) positions. The (3S, 4S) configuration is crucial for potent inhibition of many aspartic proteases. Synthetic studies that systematically prepare and test different stereoisomers have confirmed the importance of controlling the stereochemistry during synthesis. nih.gov For example, altering the configuration at a single chiral center can lead to a dramatic loss of activity because the key functional groups (like the hydroxyl group) are no longer correctly positioned to interact with the catalytic residues of the enzyme. nih.govnih.gov

The influence of stereochemistry extends beyond the core statine unit to other chiral centers within the inhibitor molecule. Studies on various complex inhibitors have shown that the stereochemistry of different amino acid residues can significantly impact both potency and isoform selectivity. rsc.org Therefore, stereoselective synthesis is a critical aspect of designing potent and specific this compound-based inhibitors, ensuring that the molecule adopts the optimal three-dimensional conformation for binding to the target enzyme's active site. nih.gov

| Compound Feature | Stereoisomer | General Effect on Activity | Reference |

|---|---|---|---|

| Statine Core | (3S, 4S) Configuration | Optimal configuration for potent inhibition of many aspartic proteases. | nih.gov |

| Other Diastereomers | Significantly reduced or abolished inhibitory activity. | nih.gov | |

| Phenylglycine Residue | (R) vs (S) Configuration | Can play a dominant role in determining inhibitory potency against specific transporters. | rsc.org |

| Olefin Group | (E) vs (Z) Configuration | May have a lesser, but still significant, impact on activity compared to chiral centers. | rsc.org |

Chemical Synthesis Strategies for Hydroxypepstatin and Its Isosteres

Total Synthesis Approaches to Hydroxypepstatin (B1673977)

The total synthesis of this compound, a derivative of pepstatin, is a complex undertaking that leverages established peptide synthesis methodologies. While a direct total synthesis of this compound is not extensively detailed in the provided research, the synthesis of pepstatin and its analogs provides a clear blueprint. The core challenge lies in the synthesis and incorporation of the unusual amino acid, statine (B554654), ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid), and its hydroxylated derivatives.

A common approach involves the synthesis of the individual amino acid components, including the crucial statine moiety, in their protected forms. These protected amino acids are then sequentially coupled, often from the C-terminus to the N-terminus, using either solid-phase peptide synthesis (SPPS) or solution-phase techniques. For instance, the synthesis of pepstatin analogs has been achieved by coupling protected amino acids, including N-(tert-butoxycarbonyl)-4-amino-3-hydroxy-6-methylheptanoic acid (Boc-Sta), to build the peptide chain. nih.gov

Development of this compound-Based Dipeptide and Hydroxyethylene Isosteres

To explore the structure-activity relationships and improve the pharmacokinetic properties of this compound, researchers have developed various dipeptide and hydroxyethylene isosteres to replace the statine or other amino acid residues in the peptide sequence. nih.govnih.gov These isosteres are designed to mimic the transition state of the aspartic protease-catalyzed peptide bond hydrolysis. nih.gov

Hydroxyethylene dipeptide isosteres, which replace a scissile amide bond with a -CH(OH)-CH2- group, have been successfully incorporated into pepstatin analogs. nih.govacs.org The synthesis of these isosteres often starts from readily available chiral precursors, such as D-mannose, to ensure the correct stereochemistry. nih.gov A general synthetic route to a hydroxyethylene dipeptide isostere is outlined below:

| Step | Description | Key Reagents |

| 1 | Starting Material | Optically pure precursor (e.g., D-mannose) |

| 2 | Functional Group Manipulations | Protection of hydroxyl groups, deoxygenation |

| 3 | Introduction of Side Chains | Grignard reactions, alkylations |

| 4 | Introduction of Amino Group | Azide displacement followed by reduction |

| 5 | Lactonization/Final Modification | Formation of a lactone intermediate for further elaboration |

The development of these isosteres has led to potent inhibitors of aspartic proteases, with some analogs exhibiting equipotent activity to the parent pepstatin. nih.gov

Stereoselective Synthesis Methodologies for this compound Analogs

The biological activity of this compound and its analogs is critically dependent on the stereochemistry of the statine core, particularly at the C-3 hydroxyl and C-4 amino centers. nih.gov Consequently, numerous stereoselective synthesis methodologies have been developed to control the absolute and relative stereochemistry of these crucial functionalities. rsc.orgnih.govrsc.orgacs.org

One effective strategy for the stereospecific synthesis of N-protected statine and its analogs involves the use of a chiral tetramic acid intermediate. rsc.orgrsc.org This method starts with a chiral N-protected amino acid, which is condensed with Meldrum's acid. The resulting product is then cyclized to form an N-protected tetramic acid derivative. Stereocontrolled reduction of the tetramic acid yields a 4-hydroxypyrrolidin-2-one, which can then be hydrolyzed to afford the enantiomerically pure N-Boc-statine. rsc.orgrsc.org

Another approach utilizes a stereoselective iodolactamization reaction to construct the statine core. acs.org Biocatalytic methods have also been employed, using enzymes such as diketoreductases to achieve highly stereoselective reductions of diketo esters, providing an efficient route to the chiral side chains of statin-type molecules. nih.gov

These methodologies provide access to various stereoisomers of statine and its analogs, allowing for a detailed investigation of the impact of stereochemistry on the inhibitory activity of this compound-based compounds. nih.gov

Exploration of this compound Fragment Synthesis

The synthesis of a complex peptide like this compound can be approached through the synthesis of smaller, protected peptide fragments, which are then coupled together in a convergent strategy. wikipedia.orgchempep.comresearchgate.netdoi.orgnih.govspringernature.comnih.govnih.gov This fragment condensation approach can be carried out in solution-phase or on a solid support (Solid-Phase Fragment Condensation, SPFC). researchgate.netnih.gov

In a typical fragment-based synthesis of a this compound analog, the full peptide sequence is divided into several smaller fragments. For example, a pentapeptide analog could be synthesized by coupling a dipeptide fragment with a tripeptide fragment. These fragments are synthesized individually, often using solid-phase peptide synthesis (SPPS) with an appropriate resin and protecting group strategy (e.g., Fmoc or Boc). chempep.comnih.govpeptide.com

Once the protected fragments are synthesized and purified, they are coupled together. Solution-phase fragment condensation often employs coupling reagents like DCC (dicyclohexylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate the amide bond formation. libretexts.org A key challenge in fragment condensation is the potential for racemization at the C-terminus of the activated peptide fragment. chempep.com Careful selection of coupling conditions and the use of racemization-suppressing additives are crucial to maintain stereochemical integrity. chempep.com

The synthesis of a soluble pepstatin derivative has been achieved using solid-phase synthesis, demonstrating the feasibility of this approach for preparing analogs with improved properties. nih.gov The use of O-protected statine building blocks in SPPS has also been investigated to improve the synthesis of statine-containing peptides. nih.gov

Preclinical Research Applications of Hydroxypepstatin As a Biochemical Probe

Application in Target Validation and Enzymatic Assay Development

The validation of an enzyme as a therapeutic target is a foundational step in drug discovery. Hydroxypepstatin (B1673977) and its analogs are pivotal in confirming the role of specific aspartic proteases in pathological processes. By inhibiting the target enzyme, researchers can observe the downstream biological consequences, thereby validating the enzyme's role in a disease model. For instance, the use of such inhibitors against Cathepsin D, an aspartic protease implicated in cancer progression, helps to confirm its contribution to tumor invasion and metastasis.

The development of robust enzymatic assays is crucial for screening potential drug candidates. This compound and similar inhibitors are frequently used as reference compounds or positive controls in these assays. A common method is the continuous fluorometric assay, which utilizes a synthetic peptide substrate that releases a fluorescent molecule upon cleavage by the target enzyme. The inhibitory activity of a test compound is measured by its ability to reduce the rate of fluorescence generation.

For example, in a typical assay for Cathepsin D, the enzyme is pre-incubated with the inhibitor before the addition of a fluorogenic substrate. frontiersin.org The reaction's progress is monitored by measuring the increase in fluorescence, and the concentration of the inhibitor that causes 50% inhibition (IC50) is determined. This process allows for the quantitative comparison of the potency of different inhibitors. The well-established inhibitory profile of compounds like Pepstatin A provides a benchmark for newly synthesized molecules. nih.govnih.gov

| Inhibitor | Target Enzyme | Assay Type | Reported IC50 Value | Reference |

|---|---|---|---|---|

| Pepstatin A | Cathepsin D | Fluorometric | 0.93 nM | nih.gov |

| Hydroxyethyl-N'- (4-chlorophenyl)piperazine analog | Cathepsin D | Fluorometric | 0.55 - 8.5 nM | frontiersin.org |

| N-N'-L-piperazinocolinamide analog | Cathepsin D | Fluorometric | 0.001 - 0.25 nM | frontiersin.org |

Utility in Elucidating Aspartic Protease Roles in Cellular Processes

This compound and its analogs are invaluable for dissecting the specific functions of aspartic proteases within complex cellular pathways. By selectively inhibiting an enzyme, researchers can study the resulting phenotypic changes and infer the enzyme's physiological role.

A notable example is the investigation of the role of aspartic proteases in bone remodeling. Research has shown that Pepstatin A can suppress the differentiation of osteoclasts, the cells responsible for bone resorption. oncotarget.com In these studies, Pepstatin A was found to inhibit the formation of multinuclear osteoclasts in a dose-dependent manner. Further investigation into the molecular mechanism revealed that this effect was associated with the inhibition of the ERK signaling pathway and a decrease in the expression of the transcription factor NFATc1, a key regulator of osteoclast differentiation. oncotarget.com These findings suggest a role for aspartic proteases in the signaling cascades that govern bone cell development, a discovery facilitated by the specific inhibitory action of Pepstatin A.

In Vitro Models for Investigating this compound's Biological Effects

In vitro models, such as cell cultures, are fundamental tools for studying the biological effects of enzyme inhibitors in a controlled environment. The use of this compound-related compounds in various cell-based assays has provided significant insights into the functions of aspartic proteases in diseases like cancer.

For instance, Cathepsin D is overexpressed in several types of cancer and is believed to play a role in tumor progression. To investigate this, researchers have used inhibitors like Pepstatin A in cancer cell line models. Studies have utilized human breast cancer cell lines, such as MDA-MB-231 and SK-BR-3, to demonstrate the importance of Cathepsin D activity. In one innovative approach, Pepstatin A was functionalized with a lipid tail and incorporated into liposomes to create a targeted delivery system. These liposomes were then shown to effectively bind to cancer cells that express high levels of Cathepsin D, demonstrating a potential strategy for targeted therapies.

| Cell Line | Cancer Type | Aspartic Protease Target | Research Focus | Reference |

|---|---|---|---|---|

| MDA-MB-231 | Breast Cancer | Cathepsin D | Targeting with Pepstatin A-functionalized liposomes | nih.gov |

| SK-BR-3 | Breast Cancer | Cathepsin D | Targeting with Pepstatin A-functionalized liposomes | nih.gov |

| SH-SY5Y | Neuroblastoma | Cathepsins | Investigating role in chemosensitivity | oncotarget.com |

| SK-N-BE2 | Neuroblastoma | Cathepsins B, D, L | Studying role in cancer aggressiveness | oncotarget.com |

In Vivo Research Models for Aspartic Protease Modulation Studies

In vivo research models are essential for understanding the physiological and pathological roles of enzymes in a whole-organism context. The administration of aspartic protease inhibitors like this compound and its analogs to animal models allows for the study of their effects on disease progression and target engagement in a living system.

An example of such an application is the use of a small-molecule Cathepsin D inhibitor, CTD-002, which was designed based on the structure of Pepstatin A, in a mouse model of non-alcoholic steatohepatitis (NASH). frontiersin.org In this study, the inhibitor was administered to mice with diet-induced NASH. The findings revealed that the inhibition of extracellular Cathepsin D led to a reduction in hepatic lipid accumulation and modulated inflammation, highlighting the potential of targeting this enzyme in metabolic diseases. frontiersin.org

Another in vivo study examined the pharmacokinetics of Pepstatin A in mice. Following intraperitoneal administration, the inhibition of Cathepsin D was measured in various tissues over time. The results showed significant and prolonged enzyme inhibition in the liver, while the effect was shorter-lived in the heart and skeletal muscle. This type of research is crucial for understanding the tissue-specific effects and duration of action of such inhibitors.

The development of targeted delivery systems is also being explored in in vivo models. For example, liposomal formulations of Pepstatin A have been proposed for use in murine cancer models to enhance tumor accumulation and therapeutic efficacy, building upon successful in vitro binding studies. nih.gov These preclinical animal studies are a critical step in evaluating the potential of aspartic protease inhibitors as therapeutic agents.

Degradation and Stability Profiles in Research Contexts

Enzymatic Degradation Pathways of Hydroxypepstatin (B1673977)

As a peptide-based molecule, this compound is theoretically susceptible to degradation by various proteases. The specific enzymes that may cleave its peptide bonds have not been explicitly documented in available research. Generally, the stability of peptide inhibitors is a significant concern in research applications, as they can be broken down by proteases present in biological samples.

The core structure of pepstatin analogues, including the unusual amino acid statine (B554654), is key to their inhibitory activity against aspartic proteases like pepsin and cathepsin D. cambridgemedchemconsulting.com The stability of the peptide backbone is critical for maintaining this inhibitory function. Any enzymatic cleavage would likely lead to a loss of this activity.

Chemical Stability and Factors Influencing Degradation

The chemical stability of this compound is subject to various environmental factors, much like other peptides. Key factors that typically influence the degradation of such compounds include pH, temperature, and the solvent used for dissolution and storage.

pH: The pH of a solution can significantly impact the stability of peptides by catalyzing hydrolysis of amide bonds. For its parent compound, Pepstatin A, dissolution is often recommended in organic solvents like methanol (B129727), ethanol, or DMSO, sometimes with the addition of acetic acid to improve solubility. sigmaaldrich.comscientificlabs.co.uk Dilution into aqueous buffers at a slightly alkaline pH is also suggested, which may indicate that extreme pH values could lead to degradation. sigmaaldrich.com Hydrolysis is often indicated by a yellowing of the solution. sigmaaldrich.comscientificlabs.co.uk

Temperature: Temperature is a critical factor in the stability of peptide solutions. For Pepstatin A, solutions can be heated up to 60°C without decomposition. sigmaaldrich.comscientificlabs.co.uk However, for long-term storage, freezing at -20°C is recommended for solutions in methanol or DMSO to maintain stability for months. sigmaaldrich.comscientificlabs.co.ukcellsignal.com In lyophilized form, Pepstatin A is stable for years when stored at 2-8°C or -20°C. cellsignal.com It is reasonable to infer that this compound would have similar temperature sensitivities.

Solvents: The choice of solvent is crucial for both solubility and stability. Pepstatin A is sparingly soluble in water but soluble in solvents such as ethanol, methanol, and DMSO. sigmaaldrich.com The stability of Pepstatin A in these organic solvents, particularly when stored at low temperatures, is well-documented. sigmaaldrich.comscientificlabs.co.ukcellsignal.com

The following table summarizes the general stability of Pepstatin A, which may serve as a preliminary guide for handling this compound, with the caveat that these are not specific findings for the hydroxylated analogue.

| Condition | Solvent | Stability | Reference |

| Storage (Solution) | 1 mg/mL in Methanol/Acetic Acid | At least one week at 4°C | scientificlabs.co.uk |

| 1 mM in Methanol or DMSO | Stable for months at -20°C | sigmaaldrich.comscientificlabs.co.ukcellsignal.com | |

| Working Concentration | 1 µM | Stable for at least one day at room temperature | sigmaaldrich.comscientificlabs.co.uk |

| Heating | In solution | Stable up to 60°C | sigmaaldrich.comscientificlabs.co.uk |

| Long-term Storage | Lyophilized powder | 24 months at -20°C | cellsignal.com |

This table is based on data for Pepstatin A and is intended for illustrative purposes only, as specific data for this compound is not available.

Strategies for Enhancing this compound Stability in Research Applications

Given the lack of specific research on enhancing the stability of this compound, general strategies for improving peptide stability can be considered. These approaches aim to protect the peptide from enzymatic and chemical degradation.

Structural Modifications: One common strategy is the modification of the peptide backbone to make it less susceptible to proteolytic cleavage. nih.gov This can include the incorporation of unnatural amino acids or the cyclization of the peptide. nih.gov

Formulation Strategies: The choice of formulation can significantly impact stability. This includes optimizing the pH of the solution and using appropriate buffer systems. ubaya.ac.id For sparingly soluble peptides like the pepstatins, formulation with organic co-solvents is a common practice.

Handling and Storage: Proper handling and storage are paramount for maintaining the integrity of peptide reagents. For this compound, following the guidelines for Pepstatin A would be a prudent starting point. This includes:

Storing the lyophilized powder at -20°C. cellsignal.com

Reconstituting in an appropriate organic solvent like DMSO or methanol. cellsignal.com

Storing stock solutions in aliquots at -20°C to avoid repeated freeze-thaw cycles. cellsignal.com

Using sterile solutions or filtration to prevent bacterial degradation. sigmaaldrich.com

In the absence of specific studies on this compound, researchers should rely on these general principles of peptide handling and stability, while acknowledging the need for empirical validation for their specific experimental conditions.

Advanced Research Directions and Future Perspectives on Hydroxypepstatin

Development of Novel Hydroxypepstatin-Derived Aspartic Protease Inhibitors

The core structure of This compound (B1673977), particularly its statin moiety, effectively mimics the tetrahedral transition state of peptide bond hydrolysis by aspartic proteases. researchgate.net This makes it an invaluable starting point for the rational design of new inhibitors. Researchers are actively pursuing the synthesis of novel this compound analogs to enhance potency, improve selectivity for specific protease targets, and optimize pharmacokinetic properties.

The development process often involves systematic modifications to the this compound backbone. The goal is to create peptidomimetic inhibitors that retain the key binding interactions of the parent molecule while introducing features that target unique aspects of different protease active sites. researchgate.net Aspartic proteases are implicated in a range of diseases, including hypertension, AIDS, and Alzheimer's disease, making the development of specific inhibitors a high priority. researchgate.netnclinnovations.orgnih.gov For instance, inhibitors targeting HIV protease are critical components of antiretroviral therapy, while inhibitors of β-secretase are being investigated for Alzheimer's disease treatment. nih.govwikipedia.org By modifying the side chains and terminal groups of the this compound scaffold, scientists can fine-tune the inhibitor's affinity for targets like renin, plasmepsins, and cathepsin D. researchgate.netnih.gov

| Modification Strategy | Rationale | Target Protease Example | Desired Outcome |

|---|---|---|---|

| Side-Chain Variation | To optimize interactions with specific S-pockets in the enzyme's active site. | β-secretase (BACE1) | Increased selectivity and potency for Alzheimer's disease therapy. |

| Isosteric Replacement of Scissile Bond | To create a non-hydrolyzable transition-state analog that binds tightly to the active site. researchgate.net | HIV-1 Protease | Enhanced inhibitor stability and prolonged duration of action. nih.gov |

| Terminal Group Modification | To improve cell permeability, solubility, and other pharmacokinetic properties. | Renin | Development of orally bioavailable antihypertensive drugs. researchgate.net |

| Scaffold Rigidification | To lock the inhibitor into an optimal binding conformation, reducing the entropic penalty of binding. | Plasmepsins | Higher affinity and specificity for anti-malarial drug development. |

Exploration of this compound in Chemical Biology and Proteomics Research

Beyond its therapeutic potential, this compound is a powerful tool in chemical biology and proteomics. Its high affinity and broad specificity for aspartic proteases make it an ideal scaffold for designing chemical probes to study enzyme function and activity. nih.gov Activity-based protein profiling (ABPP) is a key technology in this area, utilizing chemical probes to monitor the functional state of entire enzyme families directly in complex biological systems. nih.govwikipedia.org

This compound-derived probes are typically engineered with two additional components: a reactive group (or "warhead") that forms a covalent bond with the active site of the target enzyme, and a reporter tag (such as biotin (B1667282) or a fluorophore) for visualization and purification. nih.govwikipedia.org By modifying this compound with photocrosslinking groups like benzophenone (B1666685) or diazirines, researchers create photoaffinity labels (PALs) that can covalently link to target proteases upon UV irradiation. nih.govnih.gov These probes allow for the identification of active proteases in a proteome, helping to elucidate their roles in physiological and pathological processes like cancer. nih.govnih.gov This approach is crucial for target identification and for assessing the selectivity of new drug candidates across the entire proteome. nih.govworldpreclinicalcongress.com

| Probe Type | Key Components | Mechanism of Action | Primary Application |

|---|---|---|---|

| Activity-Based Probe (ABP) | This compound scaffold, electrophilic "warhead", reporter tag (e.g., biotin). wikipedia.org | Covalently modifies a nucleophilic residue in the active site of an active enzyme. | Profiling enzyme activity, target engagement studies, inhibitor screening. nih.gov |

| Photoaffinity Label (PAL) | This compound scaffold, photo-reactive group (e.g., diazirine), reporter tag (e.g., alkyne for click chemistry). nih.govnih.gov | Forms a covalent bond with the target protein upon photoactivation. nih.gov | Identifying direct binding partners and off-targets in complex proteomes. |

| Fluorogenic Probe | This compound scaffold linked to a quenched fluorophore pair. | Fluorescence is activated upon cleavage by the target protease. | Real-time imaging of protease activity in living cells. |

Integration with Systems Biology Approaches for Comprehensive Understanding

To fully grasp the biological impact of inhibiting a specific aspartic protease with a this compound derivative, a holistic, systems-level perspective is required. nih.govfrontiersin.org Systems biology integrates large-scale datasets from various "omics" technologies—such as proteomics, transcriptomics, and metabolomics—to construct comprehensive models of cellular networks. nih.govdrugtargetreview.com This approach moves beyond the study of a single target to understanding how its modulation affects the entire biological system. drugtargetreview.com

When a this compound-derived inhibitor is introduced into a biological system, proteomics data (often generated using the probes described in section 10.2) can identify the direct targets and their engagement levels. worldpreclinicalcongress.com Concurrently, transcriptomics can reveal changes in gene expression, while metabolomics can measure shifts in metabolic pathways. nih.gov By integrating these multi-omics datasets, researchers can build detailed models of the cellular response to protease inhibition. frontiersin.org This integrated approach is invaluable for identifying unexpected off-target effects, uncovering mechanisms of drug resistance, and discovering novel biomarkers to monitor therapeutic efficacy. drugtargetreview.comnih.gov

| Omics Layer | Data Acquired | Key Question Answered | Integrated Insight |

|---|---|---|---|

| Chemoproteomics | Direct protein targets of the this compound analog and their occupancy. | What are the direct and off-targets of the inhibitor? | A comprehensive map of the drug's mechanism of action, revealing how direct target inhibition leads to downstream changes in gene expression and metabolic reprogramming, potentially uncovering new therapeutic strategies or biomarkers of response. nih.govdrugtargetreview.com |

| Transcriptomics | Changes in mRNA levels across the genome. | Which gene expression pathways are altered by the treatment? | |

| Metabolomics | Changes in the levels of small-molecule metabolites. | How does protease inhibition impact cellular metabolism? |

Emerging Methodologies for this compound Research

The pace of this compound research is accelerated by continuous innovation in chemical synthesis, computational modeling, and analytical technologies. These emerging methodologies enable the more efficient design, creation, and evaluation of novel derivatives and probes.

Advanced Synthesis: Modern peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) and chemoenzymatic strategies, have streamlined the production of complex this compound analogs. nih.govnih.gov These methods allow for the precise incorporation of unnatural amino acids and other chemical modifications, expanding the chemical space available for inhibitor design. researchgate.net

Computational Design: In silico approaches are becoming indispensable for drug discovery. nih.gov Molecular dynamics simulations and computational docking allow researchers to model the interaction between a this compound analog and its target protease at an atomic level. nih.govnottingham.ac.uk These models can predict binding affinity and guide the rational design of new compounds, significantly reducing the time and cost associated with experimental screening. uark.eduresearchgate.net

High-Throughput Analytics: Advances in mass spectrometry are central to chemical proteomics. researchgate.net Techniques like thermal proteome profiling (TPP) can assess ligand binding across thousands of proteins in living cells, providing a global view of an inhibitor's selectivity. worldpreclinicalcongress.com Furthermore, ultra-high-performance liquid chromatography (UHPLC) enables rapid and sensitive analysis of compounds and their metabolites. dntb.gov.ua

| Methodology | Description | Advantage in this compound Research |

|---|---|---|

| Chemoenzymatic Synthesis | Combines the selectivity of biocatalytic methods with the versatility of synthetic organic chemistry. nih.gov | Enables stereoselective synthesis of complex analogs that are difficult to produce by purely chemical means. |

| Molecular Dynamics (MD) Simulations | Computer simulations that model the physical movements of atoms and molecules over time. nih.gov | Provides insights into the dynamic nature of inhibitor-enzyme binding and helps predict binding free energies. nottingham.ac.uk |

| Thermal Proteome Profiling (TPP) | A mass spectrometry-based method that measures changes in protein thermal stability upon ligand binding. worldpreclinicalcongress.com | Allows for unbiased, proteome-wide assessment of target engagement and off-target effects in a cellular context. |

| Solid-Phase Peptide Synthesis (SPPS) | A method where peptides are synthesized on a solid support, allowing for easy purification. | Facilitates the rapid and automated synthesis of a library of this compound analogs for screening. |

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Hydroxypepstatin with high purity, and how can researchers validate its structural integrity?

- Methodological Answer : Hydroxypepepstatin synthesis should follow established peptide synthesis protocols, including solid-phase or solution-phase methods. Post-synthesis, purification via reversed-phase HPLC (RP-HPLC) with a C18 column is critical to isolate high-purity fractions. Structural validation requires tandem mass spectrometry (MS/MS) for sequence confirmation and nuclear magnetic resonance (NMR) spectroscopy to verify stereochemistry. Researchers must document reagent sources (e.g., resin, coupling agents) and equipment specifications (e.g., HPLC manufacturer, gradient parameters) to ensure reproducibility .

Q. Which analytical techniques are most effective for characterizing this compound's stability under standard laboratory conditions?

- Methodological Answer : Accelerated stability studies using thermal stress (e.g., 40°C/75% relative humidity) and photolytic exposure can assess degradation pathways. Analytical methods like UV-Vis spectroscopy (for peptide bond integrity) and circular dichroism (CD) spectroscopy (for secondary structure) should be employed. Quantify degradation products via HPLC-UV or LC-MS, ensuring calibration curves meet ICH validation criteria (linearity, precision). Statistical analysis (e.g., ANOVA) should compare batch variations .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro enzyme inhibition data and in vivo efficacy studies for this compound?

- Methodological Answer : Discrepancies often arise from differences in bioavailability or off-target effects. Conduct pharmacokinetic studies (e.g., plasma half-life, tissue distribution) using radiolabeled this compound in animal models. Compare in vitro assay conditions (e.g., pH, co-factors) to physiological environments. Use meta-analysis of existing literature to identify confounding variables (e.g., species-specific protease activity) and apply multivariate regression models to isolate key factors .

Q. What strategies optimize this compound's activity in complex biological matrices (e.g., serum-containing cell cultures)?

- Methodological Answer : Pre-incubate this compound with serum to assess binding to albumin or other proteins via equilibrium dialysis. Modify experimental design by incorporating protease inhibitors (e.g., PMSF) or using serum-free media for critical assays. Validate results using orthogonal methods, such as surface plasmon resonance (SPR) to measure binding kinetics or CRISPR-edited cell lines to eliminate confounding proteases .

Q. How should researchers address batch-to-batch variability in this compound's bioactivity across independent studies?

- Methodological Answer : Implement rigorous quality control (QC) beyond MS and HPLC, including peptide content analysis (via amino acid analysis) and endotoxin testing. Standardize storage conditions (lyophilized vs. solution) and document salt content (e.g., TFA counterion levels) that may affect solubility. Use a reference standard (e.g., USP-grade this compound) for inter-laboratory calibration and report batch-specific QC data in supplementary materials .

Experimental Design & Data Interpretation

Q. What statistical frameworks are appropriate for dose-response studies involving this compound?

- Methodological Answer : Fit dose-response curves using nonlinear regression models (e.g., four-parameter logistic model) in software like GraphPad Prism. Calculate IC50/EC50 values with 95% confidence intervals and assess goodness-of-fit via R² or AIC. For multiplexed assays (e.g., high-content screening), apply false discovery rate (FDR) corrections. Report raw data and statistical scripts in repositories like GitHub to enable reproducibility .

Q. How can researchers validate this compound's target specificity in proteome-wide studies?

- Methodological Answer : Combine affinity pull-down assays with quantitative proteomics (e.g., SILAC or TMT labeling) to identify off-target interactions. Use competitive inhibition with a structurally unrelated inhibitor to confirm specificity. Cross-reference hits with databases like STRING to exclude common contaminants. For CRISPR/Cas9 validation, generate knockout cell lines and compare dose-response curves between wild-type and mutant models .

Ethical & Reproducibility Considerations

Q. What documentation is essential for ensuring reproducibility of this compound studies in peer-reviewed publications?

- Methodological Answer : Adhere to the ARRIVE guidelines for in vivo studies or MIAPE standards for proteomics. Provide detailed synthesis protocols (e.g., coupling times, cleavage conditions) in supplementary materials. Specify equipment models, software versions, and statistical thresholds (e.g., p < 0.05 denoted with asterisks). Disclose conflicts of interest and funding sources in the acknowledgments section .

Q. How should researchers handle negative or inconclusive results in this compound efficacy trials?

- Methodological Answer : Publish negative findings in repositories like Figshare or Zenodo to combat publication bias. Perform post-hoc power analysis to determine if sample size adequacy contributed to inconclusiveness. Use sensitivity analysis to explore alternative hypotheses (e.g., subpopulation effects) and propose follow-up studies in the discussion section .

Tables: Key Analytical Parameters for this compound Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.